Product packaging for 8-amino-6H-pyrido[2,3-d]pyridazin-5-one(Cat. No.:CAS No. 81214-63-3)

8-amino-6H-pyrido[2,3-d]pyridazin-5-one

Cat. No.: B3358593
CAS No.: 81214-63-3
M. Wt: 162.15 g/mol
InChI Key: KEXMSJTVBVOBPT-UHFFFAOYSA-N
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Description

8-amino-6H-pyrido[2,3-d]pyridazin-5-one is a versatile nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for constructing more complex molecules with diverse biological activities. Recent research on its close structural analogs has revealed substantial potential, particularly in the development of anti-inflammatory agents. For instance, novel pyrido[2,3-d]pyridazine-dione derivatives have been designed and synthesized, with one compound demonstrating potent in vivo anti-inflammatory activity by acting as a dual inhibitor of both COX-1 and COX-2 enzymes, key targets in the inflammatory response . Beyond therapeutic applications, the pyrido[2,3-d]pyridazine core is also explored in agrochemistry. Patent literature discloses that various derivatives of this heterocyclic system have been developed and claimed for use as effective herbicides . The structural features of this scaffold allow for extensive functionalization, enabling researchers to explore a wide structure-activity relationship to optimize properties for a specific target. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4O B3358593 8-amino-6H-pyrido[2,3-d]pyridazin-5-one CAS No. 81214-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-amino-6H-pyrido[2,3-d]pyridazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-6-5-4(2-1-3-9-5)7(12)11-10-6/h1-3H,(H2,8,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXMSJTVBVOBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NNC2=O)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320395
Record name NSC358897
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81214-63-3
Record name NSC358897
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC358897
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URL https://comptox.epa.gov/dashboard/DTXSID40320395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 8 Amino 6h Pyrido 2,3 D Pyridazin 5 One

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of the target molecule, 8-amino-6H-pyrido[2,3-d]pyridazin-5-one, suggests two primary disconnection approaches, centering on the sequential construction of the fused pyridine (B92270) and pyridazinone rings.

Approach A involves the formation of the pyridazinone ring as the final key step. This pathway disconnects the N-N bond and the C-N bond of the pyridazinone ring, leading back to a substituted pyridine precursor. A key intermediate in this approach is a 2-amino-3-acylpyridine derivative bearing a carboxyl or cyano group, which can undergo cyclization with hydrazine (B178648).

Approach B prioritizes the construction of the pyridine ring onto a pre-existing pyridazinone core. This strategy involves disconnecting the C-C and C-N bonds of the pyridine ring. The key precursors for this route are typically substituted 3(2H)-pyridazinones, which can be reacted with a three-carbon component to build the adjoining pyridine ring.

Commonly employed precursors in the synthesis of related pyrido[2,3-d]pyridazinone systems include:

2-Aminonicotinonitriles: These are versatile precursors where the amino and cyano groups can be elaborated to form the pyridazinone ring.

γ-Ketoacids: Cyclization of γ-ketoacids with hydrazine is a classical and effective method for forming the pyridazinone ring. researchgate.net

β-Enamino diketones: These can react with active methylene (B1212753) compounds and subsequently with hydrazine to build the fused ring system. nih.gov

Substituted Pyridazinones: These serve as foundational blocks for the subsequent annulation of the pyridine ring.

Table 1: Key Precursors for Pyrido[2,3-d]pyridazinone Synthesis
Precursor TypeStructure ExampleSynthetic Utility
2-Aminonicotinonitrile2-Amino-3-cyanopyridine (B104079)Formation of the pyridazinone ring via reaction with hydrazine or its derivatives.
γ-Ketoacid4-Oxo-4-(pyridin-2-yl)butanoic acidDirect cyclization with hydrazine to form the pyridazinone moiety.
β-Enamino diketone(Z)-4-(dimethylamino)-1-phenylbut-3-ene-1,3-dioneMulti-step or one-pot synthesis involving reaction with an active methylene compound followed by hydrazine cyclization. nih.gov
Substituted Pyridazinone6-Phenyl-3(2H)-pyridazinoneServes as a scaffold for building the fused pyridine ring.

Development of Novel Synthetic Routes to the Pyrido[2,3-d]pyridazinone Core

The construction of the pyrido[2,3-d]pyridazinone heterocyclic system has been achieved through various synthetic strategies, ranging from traditional multi-step sequences to more efficient one-pot methodologies.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a robust and controlled pathway to the pyrido[2,3-d]pyridazinone core, allowing for the isolation and purification of intermediates. One prominent strategy begins with the construction of a polysubstituted pyridine ring, which is then elaborated to form the fused pyridazinone.

For instance, a general synthesis of pyrido[2,3-d]pyridazine-2,8-diones involves the initial reaction of β-enamino diketones with active methylene reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to form polyfunctionalized 2-pyridone substrates. nih.gov Subsequent cyclocondensation of these pyridone intermediates with hydrazine monohydrate, typically under reflux conditions in a solvent mixture such as ethanol/acetonitrile (B52724), yields the desired pyrido[2,3-d]pyridazinone scaffold. nih.gov

Another documented multi-step approach starts from picolinic acid anhydride, which undergoes a Friedel-Crafts reaction to produce a 3-benzoyl picolinic acid. researchgate.net This intermediate is then cyclized with hydrazine hydrate (B1144303) in a high-boiling solvent like n-butanol to afford the corresponding 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one. researchgate.net While this describes an isomeric system, the principles are applicable to the synthesis of the pyrido[2,3-d]pyridazinone core.

One-Pot Reaction Strategies

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot reactions have been developed for the synthesis of pyridopyridazine (B8481360) and related fused heterocyclic systems. These methods often rely on multicomponent reactions (MCRs) where three or more reactants are combined in a single vessel to form the product in a cascade of reactions.

The synthesis of related pyrido[2,3-d]pyrimidine (B1209978) derivatives has also been achieved via efficient one-pot, three-component reactions, often utilizing catalysts like bismuth(III)triflate or Brønsted-acidic ionic liquids. scirp.orgnih.gov These reactions typically involve an aminopyrimidine, an aldehyde, and an active methylene compound, highlighting the power of MCRs in rapidly assembling complex heterocyclic scaffolds. researchgate.netsemanticscholar.org

Functionalization and Derivatization Strategies for this compound

Once the core this compound structure is obtained, further chemical modifications can be performed to explore structure-activity relationships and develop new derivatives. These modifications can be targeted at the exocyclic amino group or the heterocyclic scaffold itself.

Regioselective Functionalization at the Amino Group

The 8-amino group serves as a key handle for introducing a wide range of functional groups. Standard amine chemistry can be applied, often with high regioselectivity due to the nucleophilicity of the primary amine.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides.

Schiff Base Formation: Condensation with various aldehydes or ketones to produce imines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Cyclization Reactions: The amino group can also participate in cyclization reactions to form additional fused heterocyclic rings. For example, reaction with formic acid can lead to the formation of a fused triazole ring. aminer.org

In a related pyridazinone system, an amino group has been shown to react with semicarbazide (B1199961) hydrochloride to give the corresponding semicarbazone.

Modifications of the Pyrido[2,3-d]pyridazinone Scaffold

The heterocyclic core of this compound offers several positions for further modification.

N-Alkylation/Arylation: The nitrogen atom at the 6-position (N-H of the pyridazinone) can be alkylated or arylated under basic conditions using appropriate alkyl or aryl halides.

Halogenation: Introduction of halogen atoms, such as bromine, onto the scaffold can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov These halogenated derivatives then serve as versatile intermediates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.

Conversion of the Carbonyl Group: The pyridazinone carbonyl can be converted to a thione by reaction with Lawesson's reagent. The carbonyl can also be transformed into a chloro group by treatment with reagents like phosphorus oxychloride (POCl₃). This chloro derivative is highly susceptible to nucleophilic substitution, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiolates. aminer.org

Side-Chain Manipulation: If substituents are present on the pyridine ring, they can be further manipulated. For instance, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide. nih.gov

Table 2: Examples of Derivatization Reactions
Reaction TypeReagents & ConditionsFunctional Group ModifiedProduct Type
BrominationN-Bromosuccinimide (NBS)Pyridine Ring C-HBromo-pyrido[2,3-d]pyridazinone nih.gov
Chlorination of CarbonylPhosphorus Oxychloride (POCl₃)Pyridazinone C=OChloro-pyrido[2,3-d]pyridazine aminer.org
Nucleophilic SubstitutionAmines, Alkoxides / Chloro-derivativeChloro GroupAmino/Alkoxy-pyrido[2,3-d]pyridazine aminer.org
Hydrazide FormationHydrazine Hydrate / EsterEster GroupAcyl Hydrazide researchgate.net
Schiff Base FormationAldehydes / Amino GroupAmino GroupImine Derivative

Mechanistic Studies of Key Synthetic Transformations

The synthesis of the this compound core is typically achieved through the cyclocondensation of a 2-aminopyridine (B139424) derivative bearing functional groups at the 3-position that are susceptible to reaction with hydrazine. The most common precursors are 2-amino-3-cyanopyridine and 2-aminonicotinic acid derivatives. The mechanistic pathways involve nucleophilic attack, intramolecular cyclization, and subsequent tautomerization.

A pivotal method for constructing the pyridazinone ring is the reaction of 2-amino-3-cyanopyridine with hydrazine hydrate. The mechanism of this transformation can be proposed to proceed through a series of well-defined steps. Initially, the hydrazine molecule, acting as a potent nucleophile, attacks the electrophilic carbon atom of the nitrile group on the pyridine ring. This initial nucleophilic addition leads to the formation of a highly reactive amidrazone intermediate.

The subsequent and crucial step involves an intramolecular cyclization. The terminal amino group of the newly formed amidrazone moiety attacks the carbonyl carbon of an adjacent ester or a related carboxyl functional group, which could be formed in situ or be present as a co-reagent. Alternatively, and more directly in the case of starting from a 3-cyano group, the amino group of the pyridine ring can attack the imine carbon of the amidrazone. This intramolecular nucleophilic attack results in the formation of a six-membered heterocyclic ring, the core of the pyridopyridazinone system.

The final phase of the reaction mechanism involves tautomerization of the cyclic intermediate to yield the thermodynamically more stable this compound. This process is often facilitated by the reaction conditions, such as the presence of a basic or acidic catalyst. The amino group at position 8 is a remnant of the original 2-aminopyridine precursor.

Another viable mechanistic pathway starts from 2-aminonicotinic acid or its esters. In this scenario, the carboxylic acid or ester is first converted to the corresponding hydrazide by reaction with hydrazine. This 2-aminonicotinohydrazide (B1296011) then undergoes an intramolecular cyclization. The amino group at the 2-position of the pyridine ring performs a nucleophilic attack on the carbonyl carbon of the hydrazide group. This cyclization, often promoted by heating or the use of a dehydrating agent, leads to the formation of the pyridazinone ring, followed by the elimination of a molecule of water.

The table below summarizes the key mechanistic steps in the formation of the this compound ring from a 2-amino-3-cyanopyridine precursor.

StepDescriptionIntermediate/Product
1. Nucleophilic Attack Hydrazine attacks the electrophilic carbon of the cyano group of 2-amino-3-cyanopyridine.Amidrazone Intermediate
2. Intramolecular Cyclization The terminal amino group of the amidrazone attacks an adjacent electrophilic carbon, leading to ring closure.Cyclic Intermediate
3. Tautomerization The cyclic intermediate rearranges to the more stable aromatic pyridazinone structure.This compound

It is important to note that the precise reaction conditions, including solvent, temperature, and the presence of catalysts, can significantly influence the reaction pathway and the yield of the final product. While these generalized mechanisms provide a solid framework for understanding the synthesis, specific experimental studies are often required to fully delineate the intricacies of the transformation for a particular set of reactants and conditions.

Advanced Spectroscopic and Structural Elucidation of 8 Amino 6h Pyrido 2,3 D Pyridazin 5 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise connectivity and spatial arrangement of atoms within a molecule. For 8-amino-6H-pyrido[2,3-d]pyridazin-5-one, NMR is particularly crucial for confirming the fused ring structure and for investigating the potential for tautomerism, a common phenomenon in heterocyclic systems containing amide and amino functionalities. researchgate.net

The pyridazinone ring system, in particular, can exhibit lactam-lactim tautomerism. The equilibrium between the this compound (lactam) and the 8-amino-5-hydroxy-pyrido[2,3-d]pyridazine (lactim) forms can be investigated by NMR. Typically, the lactam form is predominant in solution, which would be evidenced by the presence of a broad N-H signal in the ¹H NMR spectrum and a characteristic carbonyl carbon signal (~160-170 ppm) in the ¹³C NMR spectrum.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of the protons and carbons. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region of the ¹H NMR spectrum, while the amino protons would likely present as a broad, exchangeable signal.

Two-dimensional (2D) NMR techniques are then employed for a definitive structural assignment. youtube.com

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, which is vital for assigning the signals of the adjacent protons on the pyridine ring. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹JCH), allowing for the unambiguous assignment of the carbon signals attached to protons. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (²JCH and ³JCH). youtube.com This is particularly powerful for identifying quaternary carbons and for confirming the connectivity of the fused ring system, for instance, by observing correlations from the pyridine protons to the carbons of the pyridazinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. researchgate.net This can be used to confirm the conformation of the molecule and the relative positions of substituents. researchgate.net

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆ is presented below, based on data from analogous structures. gencat.catresearchgate.net

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton to Carbon)
H-2~8.0-C-3, C-4, C-8a
H-3~7.2-C-2, C-4a
H-4~8.5-C-2, C-4a, C-5
NH₂~6.5 (broad)-C-8, C-8a
NH~11.5 (broad)-C-5, C-8a
C-2-~150-
C-3-~120-
C-4-~145-
C-4a-~125-
C-5-~165-
C-8-~155-
C-8a-~140-

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. mdpi.com For this compound, this technique would confirm the planarity of the fused ring system and detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.gov

A representative table of possible crystallographic data for this compound is provided below for illustrative purposes.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~10.2
c (Å)~8.9
β (°)~95
Volume (ų)~680
Z4
Key Hydrogen BondsN-H···O (amide to carbonyl), N-H···N (amino to pyridine)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically to within 5 ppm. gencat.cat For this compound (C₇H₆N₄O), the expected exact mass would be precisely determined, allowing for the unequivocal confirmation of its molecular formula.

In addition to accurate mass, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule will break apart in a predictable manner. Expected fragmentation pathways for this compound could include the loss of CO, N₂, and HCN, which are characteristic of such heterocyclic systems.

Ionm/z (calculated)Possible Identity
[M+H]⁺163.0614Protonated molecule
[M]⁺162.0536Molecular ion
[M-CO]⁺134.0594Loss of carbon monoxide
[M-N₂]⁺134.0594Loss of nitrogen gas
[M-HCN]⁺135.0512Loss of hydrogen cyanide from the pyridine ring

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov For this compound, the IR and Raman spectra would provide clear evidence for the key structural motifs.

N-H stretching: The amino (NH₂) and amide (N-H) groups would exhibit characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. The amino group typically shows two bands (symmetric and asymmetric stretching), while the amide N-H stretch is often a single, broad peak.

C=O stretching: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1650-1690 cm⁻¹. This is a highly characteristic peak in the IR spectrum.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings would appear in the 1400-1600 cm⁻¹ region.

N-H bending: The bending vibration of the amino group is typically observed around 1600-1650 cm⁻¹.

The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.govmdpi.com

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch (Amide)~3250 (broad)Weak
N-H Stretch (Amino)~3400, ~3300Weak
C-H Stretch (Aromatic)~3100-3000Strong
C=O Stretch (Amide)~1670 (strong)Moderate
C=C/C=N Stretch (Ring)~1600-1450Strong
N-H Bend (Amino)~1620Weak

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to determine the absolute configuration of chiral molecules. cas.cz These methods measure the differential absorption of left and right circularly polarized light.

The parent molecule, this compound, is achiral and therefore would not exhibit any ECD or VCD signals. However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter in a substituent, then chiroptical spectroscopy would become an essential tool for assigning the stereochemistry of the resulting enantiomers.

Computational and Theoretical Chemistry Studies of 8 Amino 6h Pyrido 2,3 D Pyridazin 5 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are at the heart of theoretical studies on 8-amino-6H-pyrido[2,3-d]pyridazin-5-one, providing fundamental information about its geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a robust method used to determine the most stable three-dimensional arrangement (conformation) of a molecule. For the this compound scaffold, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++(d,p), are used to optimize the molecular geometry. irjweb.com

Table 1: Representative DFT-Calculated Geometrical Parameters for a Pyrido-pyridazine Ring System

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.23 Å
Bond LengthC-N (amide)~1.38 Å
Bond LengthN-N (pyridazine)~1.39 Å
Bond LengthC-NH2~1.36 Å
Dihedral AngleH-N-C-C~0° or ~180°
Note: Values are representative for this class of compounds and are derived from studies on similar heterocyclic systems.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netmdpi.com For this compound, the HOMO is expected to be delocalized over the electron-rich pyridazine (B1198779) and amino components, while the LUMO would likely be distributed across the electron-deficient pyridone ring. researchgate.net These calculations help predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 2: Example Frontier Molecular Orbital Energies from DFT Calculations

ParameterEnergy (eV)Interpretation
EHOMO-6.25Electron-donating capability
ELUMO-2.15Electron-accepting capability
Energy Gap (ΔE)4.10Chemical stability, reactivity
Note: These values are illustrative examples based on data from related nitrogen heterocyclic compounds. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While QM methods provide static pictures of stable conformations, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules, providing a detailed view of conformational flexibility and interactions with the surrounding environment, particularly water. nih.gov

Simulations run for hundreds or even thousands of nanoseconds can reveal how the molecule flexes, how the amino group rotates, and how solvent molecules arrange themselves around it. nih.gov This is particularly important for understanding how the molecule might adapt its shape upon entering a protein binding pocket and for calculating the free energy of binding. nih.govmdpi.com

Molecular Docking Studies for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. amazonaws.com For this compound and its derivatives, docking studies are essential for hypothesis-driven drug design. ekb.eg

Researchers dock the compound into the active sites of various protein targets to predict its binding mode and affinity. For instance, related pyrido[2,3-d]pyrimidine (B1209978) structures have been successfully docked into the active sites of enzymes like thymidylate synthase, α-glucosidase, and various kinases. nih.govnih.gov The results are scored based on binding energy (e.g., in kcal/mol), with lower scores indicating a more favorable interaction. amazonaws.com These studies identify key hydrogen bonds, hydrophobic interactions, and other contacts that stabilize the ligand-protein complex, guiding the design of more potent and selective derivatives. mdpi.comrsc.org

Table 3: Representative Molecular Docking Results for Pyrido-pyridazine Scaffolds

Protein Target (PDB ID)Putative Biological ActivityBinding Energy (kcal/mol)Key Interacting Residues
VEGFR-2 (e.g., 2OH4)Anticancer-8.5Cys919, Asp1046
HER-2 (e.g., 3PP0)Anticancer-7.9Met801, Thr862
COX-2 (e.g., 5IKR)Anti-inflammatory-9.2Arg513, Val523, Ser353
α-Glucosidase (e.g., 3A4A)Antidiabetic-7.5Asp215, Glu277, Asp352
Note: This table is illustrative, showing potential targets for this chemical class based on studies of similar compounds. mdpi.comnih.govrsc.org

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. sciforum.net For a series of derivatives of this compound, a QSAR model could be developed to predict their potency based on calculated molecular descriptors.

A QSAR study involves calculating various descriptors (e.g., electronic, steric, hydrophobic, topological) for each molecule in the series. sciforum.net Statistical methods, such as partial least squares regression, are then used to build an equation that correlates these descriptors with the measured biological activity (e.g., IC₅₀ values). sciforum.net The resulting model can predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test. For related scaffolds, descriptors like molecular refractivity (Smr) and electro-topological indices have been shown to be important for activity. sciforum.net

Cheminformatics and Virtual Screening Applications

Cheminformatics integrates computational methods to analyze large chemical datasets. In the context of this compound, cheminformatics tools are used for virtual screening, where vast libraries of virtual compounds are computationally evaluated for their potential to bind to a specific biological target. nih.gov

This process often begins with a pharmacophore model derived from the this compound scaffold, which defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. This model is then used to rapidly screen databases containing millions of compounds to find those that match the pharmacophore. nih.gov The hits from this initial screen are then subjected to further analysis, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to refine the selection before committing to chemical synthesis. nih.gov

Preclinical Biological Activity and Mechanistic Elucidation of 8 Amino 6h Pyrido 2,3 D Pyridazin 5 One

In Vitro Enzyme Inhibition and Activation Studies

The pyridopyridazine (B8481360) and pyridopyrimidine cores are recognized as "privileged scaffolds" in medicinal chemistry, capable of interacting with a variety of enzymes. benthamdirect.com Research into derivatives of these core structures has revealed significant inhibitory activity against several key enzyme targets.

Notably, a series of 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-dione derivatives have been identified as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.govrsc.org These enzymes are critical mediators of inflammation. In one study, compound 7c , a N-phenyl-substituted pyrido[2,3-d]pyridazine-2,8-dione, demonstrated potent anti-inflammatory effects, which were attributed to its balanced inhibition of both COX isoforms. nih.gov

Furthermore, analogs with the pyridopyridazin-6-one scaffold have been shown to be potent inhibitors of p38α mitogen-activated protein (MAP) kinase, an enzyme involved in cellular responses to stress and inflammation. nih.gov One particular derivative exhibited subnanomolar activity against p38α. nih.gov

In the broader class of pyridopyrimidines, derivatives have been developed as inhibitors of PIM-1 kinase, a protein involved in cell survival and proliferation. rsc.org Compounds 4 and 10 from a synthesized series showed potent PIM-1 kinase inhibition with IC50 values of 11.4 nM and 17.2 nM, respectively. rsc.orginformahealthcare.com Additionally, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. informahealthcare.comnih.gov

Kinetic Characterization of Enzyme Modulation

Kinetic studies on these related compounds have provided insights into their mechanism of enzyme inhibition. For instance, a kinetic study of a 6-amino-pyrido[2,3-d]pyrimidine-2,4-dione derivative (3o ) as an α-glucosidase inhibitor revealed a competitive mode of inhibition. This indicates that the compound competes with the natural substrate for binding to the active site of the enzyme.

A study on 6-arylpyrido[2,3-d]pyrimidines as inhibitors of bacterial D-alanine:D-alanine ligase (Ddl) also indicated an ATP-competitive mechanism. rsc.org Kinetic analysis confirmed that these compounds compete with the enzyme's substrate, ATP, for binding to the active site. rsc.org

Receptor Binding and Ligand-Target Interaction Profiling

The structural framework of pyridopyridazines allows them to act as high-affinity ligands for specific receptors. Research has shown that 2,3,8-trisubstituted pyrido[2,3-d]pyridazine (B3350097) derivatives are potent ligands for the GABA-A receptor benzodiazepine (B76468) binding site. researchgate.netresearchgate.net This suggests a potential role for this class of compounds in modulating GABAergic neurotransmission, which is a key pathway in the central nervous system.

Molecular docking studies have been employed to elucidate the binding interactions of these compounds with their targets. For example, the binding mode of a pyrido[2,3-d]pyridazine-2,8-dione derivative within the active sites of COX-1 and COX-2 was investigated to understand the structural basis for its dual inhibitory activity. nih.gov Similarly, docking studies of PIM-1 kinase inhibitors have highlighted the key binding interactions within the ATP-binding pocket of the enzyme. rsc.org

Cell-Based Assays for Pathway Modulation and Phenotypic Screening

Cell-based assays have been instrumental in understanding the cellular effects of these heterocyclic compounds, revealing their impact on critical pathways such as cell signaling, apoptosis, and cell cycle progression.

Analysis of Cellular Signaling Pathways

Derivatives of the related pyridopyrimidine scaffold have been shown to modulate key cellular signaling pathways. For instance, certain compounds have been found to inhibit the phosphorylation of STAT1, a key component of the JAK/STAT signaling pathway, which is often dysregulated in cancer. researchgate.net The inhibition of p38α MAP kinase by pyridopyridazin-6-one analogs directly impacts stress-induced signaling cascades within the cell. nih.gov

Investigation of Apoptosis or Cell Cycle Regulation

A significant body of research points to the ability of pyrido[2,3-d]pyrimidine and related fused heterocyclic systems to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines.

One study found that a pyrido[2,3-d] rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine derivative, 15f , induced apoptosis in prostate cancer cells (PC-3) through a caspase-3 dependent pathway and caused cell cycle arrest at the G1 phase. researchgate.netresearchgate.net Similarly, a pyrido[2,3-d]pyrimidine derivative, compound 4 , was shown to significantly activate apoptosis in MCF-7 breast cancer cells and arrest the cell cycle in the G1 phase. rsc.orginformahealthcare.com Further studies on other pyridopyrimidine derivatives, 6b and 8d , demonstrated apoptosis induction in PC-3 and MCF-7 cells, respectively, through the activation of Bax and p53, and downregulation of Bcl2. nih.gov

A pentacyclic 6H-chromeno[3,4-c]pyrido[3',2':4,5]thieno[2,3-e]pyridazin-6-one was found to induce apoptosis in prostate cancer cells by promoting the secretion of the pro-apoptotic protein Par-4. nih.gov

The table below summarizes the cytotoxic activities of selected pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
15fPC-3 (Prostate)0.356 researchgate.net
15fA549 (Lung)0.407 researchgate.net
4MCF-7 (Breast)0.57 rsc.orginformahealthcare.com
11MCF-7 (Breast)1.31 rsc.orginformahealthcare.com
4HepG2 (Liver)1.13 rsc.orginformahealthcare.com
11HepG2 (Liver)0.99 rsc.orginformahealthcare.com

Investigation of Molecular Targets and Mechanism of Action

The diverse biological activities of the pyridopyridazine and pyridopyrimidine scaffolds stem from their ability to interact with a range of molecular targets.

As previously mentioned, key enzymatic targets include COX-1 and COX-2 , p38α MAP kinase , and PIM-1 kinase . nih.govnih.govrsc.org The mechanism of action for these enzyme inhibitors is often competitive, with the compounds binding to the ATP pocket of kinases or the substrate-binding site of other enzymes. rsc.org

For receptor-mediated effects, the GABA-A receptor has been identified as a primary target for certain pyridopyridazine derivatives, suggesting a mechanism involving the modulation of inhibitory neurotransmission. researchgate.netresearchgate.net

More recently, novel targets have been identified. For example, a complex pyridazinone derivative was found to inhibit the intermediary filament protein vimentin , leading to the secretion of the tumor suppressor Par-4 and subsequent apoptosis in cancer cells. nih.gov This points to a mechanism of action that disrupts the cancer cell cytoskeleton and activates extrinsic apoptotic pathways.

The table below provides a summary of the identified molecular targets for various pyridopyridazine and pyridopyrimidine analogs.

Compound ClassMolecular TargetReference
Pyrido[2,3-d]pyridazine-2,8-dionesCOX-1/COX-2 nih.govrsc.org
Pyridopyridazin-6-onesp38α MAP kinase nih.gov
Pyrido[2,3-d]pyrimidinesPIM-1 Kinase rsc.orginformahealthcare.com
Pyrido[2,3-d]pyrimidinesCDKs informahealthcare.comnih.gov
2,3,8-Trisubstituted pyrido[2,3-d]pyridazinesGABA-A Receptor researchgate.netresearchgate.net
6H-Chromeno[3,4-c]pyrido[3',2':4,5]thieno[2,3-e]pyridazin-6-oneVimentin, Par-4 nih.gov

Target Identification Strategies (e.g., pull-down assays, proteomics)

No published studies were identified that employed target identification strategies such as pull-down assays or proteomics to determine the molecular targets of 8-amino-6H-pyrido[2,3-d]pyridazin-5-one .

Validation of Target Engagement

There is no available data from studies validating the engagement of This compound with any specific biological target.

In Vivo Proof-of-Concept Studies in Animal Models (Mechanistic Focus)

A search of scientific literature and clinical trial registries did not yield any in vivo proof-of-concept studies for This compound in any animal models.

Target Engagement in Animal Tissues

No data is available regarding the assessment of target engagement of This compound in animal tissues.

Biomarker Modulation in Preclinical Models

There are no published findings on the modulation of any biomarkers in preclinical models following administration of This compound .

Pharmacological Investigations of 8 Amino 6h Pyrido 2,3 D Pyridazin 5 One in Preclinical Models

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

No specific data from in vitro ADME studies for 8-amino-6H-pyrido[2,3-d]pyridazin-5-one were found in the public domain.

Permeability Studies (e.g., Caco-2, PAMPA)

There are no available published results from Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA) studies for this compound. Therefore, its classification in terms of low or high permeability cannot be determined.

Metabolic Stability in Hepatic Microsomes and Hepatocytes

Information regarding the metabolic stability of this compound in either hepatic microsomes or hepatocytes from any species is not available in the reviewed literature. This prevents an assessment of its intrinsic clearance and potential for first-pass metabolism.

Plasma Protein Binding

No data on the extent to which this compound binds to plasma proteins, such as albumin, in any species have been published.

CYP450 Inhibition/Induction Profiling

There are no publicly available studies detailing the inhibitory or inductive potential of this compound on cytochrome P450 (CYP) enzymes.

In Vivo Pharmacokinetic (PK) Studies in Animal Models

No in vivo pharmacokinetic data for this compound in any animal model have been found in the public scientific literature.

Bioavailability and Clearance Determinations

Due to the absence of in vivo studies, no information on the oral bioavailability or clearance rates of this compound in any preclinical species is available.

Tissue Distribution Analysis

An extensive search of scientific literature and public databases did not yield any specific studies detailing the tissue distribution of this compound in preclinical models. Information regarding the concentration of this compound in various organs and tissues following administration is not publicly available. Therefore, no data can be presented on its potential to cross the blood-brain barrier or its accumulation in specific sites of action or potential toxicity.

Preclinical Pharmacodynamic (PD) Studies and Target Engagement in Animal Models

Comprehensive preclinical pharmacodynamic data for this compound, including its effects on the body and its mechanism of action at the molecular level in animal models, are not available in the public domain. Research detailing the interaction of this specific compound with its biological target(s) in a living organism has not been published.

Dose-Response Relationship for Target Modulation

There are no available studies that have characterized the dose-response relationship for the modulation of the intended biological target by this compound. Consequently, data on the effective concentration range of this compound to elicit a pharmacological response and the dose required to achieve a specific level of target inhibition or activation in preclinical models have not been documented in publicly accessible research.

Duration of Target Engagement

Information regarding the duration of target engagement for this compound is not available in the scientific literature. Studies assessing how long the compound remains bound to its target and exerts its pharmacological effect over time in preclinical models have not been published.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 8 Amino 6h Pyrido 2,3 D Pyridazin 5 One Analogues

Systematic Exploration of Chemical Space around the Pyrido[2,3-d]pyridazinone Core

The systematic exploration of the chemical space around the pyrido[2,3-d]pyridazinone core involves the synthesis and evaluation of a wide array of derivatives to understand the structure-activity relationships (SAR). This exploration typically focuses on modifications at various positions of the bicyclic ring system to identify key structural features that govern biological activity.

For the broader class of pyridopyrimidines, which are structurally related to pyrido[2,3-d]pyridazinones, the substitution patterns at positions C2, C4, C5, C6, and N8 have been extensively reviewed mdpi.com. For instance, in pyrido[2,3-d]pyrimidin-7(8H)-ones, the substituents at C2 and C4 are often correlated with the desired biological activity, while modifications at C5 and C6 are crucial for achieving selectivity for a particular biological target mdpi.com.

In a study on amino-substituted pyrido[3,2-b]pyrazinones, another related scaffold, a flexible synthesis approach allowed for the rapid generation of SAR for three distinct regions of the molecule kent.ac.uk. This highlights a common strategy in medicinal chemistry: creating a synthetic pathway that allows for diverse substituents to be introduced at various positions, thereby thoroughly exploring the chemical space.

Design and Synthesis of Derivatives for Enhanced Target Potency and Selectivity

The design and synthesis of derivatives of the pyrido[2,3-d]pyridazinone core aim to enhance potency and selectivity for a specific biological target. This is often guided by computational modeling and X-ray crystallography of the target protein.

A general synthetic scheme for a related amino-substituted pyridopyrazinone scaffold involved a multi-step process starting from 2,6-dichloro-3-nitropyridine kent.ac.uk. This was followed by a selective nucleophilic substitution, reduction of the nitro group, cyclization to form the dione intermediate, and subsequent amination. The final step involved a Suzuki coupling to introduce various aryl substituents, demonstrating a versatile method for creating a library of analogues with diverse functionalities kent.ac.uk.

The following table illustrates the structure-activity relationship of a series of amino-substituted pyrido[3,2-b]pyrazinone analogues as PDE5 inhibitors, which can provide insights into potential modifications for the 8-amino-6H-pyrido[2,3-d]pyridazin-5-one core.

CompoundR1 SubstituentR2 SubstituentPDE5 IC50 (nM)
9 p-methoxyphenylH5
10 p-methoxyphenylMe3
12 2-pyridylH15
15 cyclohexylH8
16 cyclohexylMe4
17 cyclohexylEt6
27 cyclohexyl4-methoxypyridyl<1
28 cyclohexyl4-methoxypyridyl<1
29 cyclohexyl4-methoxypyridyl<1

Data sourced from a study on amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors kent.ac.uk.

Strategies for Modulating ADME Properties through Structural Modification

Modulating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is a critical aspect of medicinal chemistry. Structural modifications to the pyrido[2,3-d]pyridazinone core can significantly impact these pharmacokinetic parameters.

For related heterocyclic compounds, it has been shown that even small structural changes can highly influence their ADME properties nih.gov. For example, in a series of thieno[2,3-d]pyridazin-5(4H)-one derivatives, computational methods were used to predict their ADME profiles, which confirmed their potential as promising drug candidates nih.gov.

Key strategies for modulating ADME properties include:

Introducing polar functional groups: This can improve aqueous solubility and reduce metabolic liability.

Modifying lipophilicity: Adjusting the lipophilicity of the molecule can influence its absorption and distribution.

Blocking metabolic soft spots: Identifying and modifying metabolically labile sites can increase the half-life of the compound.

Incorporating specific transporters' recognition motifs: This can enhance absorption by utilizing active transport mechanisms in the body.

Development of Prodrugs and Targeted Delivery Systems

Prodrug strategies are employed to overcome unfavorable physicochemical or pharmacokinetic properties of a parent drug molecule. For compounds with a pyrido[2,3-d]pyridazinone core, a prodrug approach could be beneficial to improve solubility, permeability, or to achieve targeted delivery.

A common prodrug strategy involves the use of amino acids as promoieties. Amino acid ester prodrugs can significantly improve the cellular uptake of the parent drug via peptide transporters mdpi.com. This approach has been successful for various nucleoside analogues and could be applicable to the this compound scaffold, particularly by modifying the amino group or other suitable positions mdpi.com. The L-configuration of the amino acid is often preferred for enhanced membrane permeability and faster conversion to the active drug mdpi.com.

Targeted delivery systems aim to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing off-target side effects. While specific examples for this compound are not available, general principles would involve conjugating the molecule to a targeting moiety, such as an antibody or a ligand for a receptor that is overexpressed in the target tissue.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement is a widely used strategy in drug design to modify the properties of a lead compound while maintaining its biological activity u-tokyo.ac.jp. This involves replacing a functional group with another that has similar steric and electronic properties. Scaffold hopping, a more advanced approach, involves replacing the core molecular structure with a topologically different but functionally equivalent scaffold.

For the pyrido[2,3-d]pyridazinone core, various bioisosteric replacements could be considered to fine-tune its properties. For example, the exocyclic amino group at the 8-position could be replaced with a hydroxyl group or other hydrogen bond donors/acceptors to modulate target binding and physicochemical properties u-tokyo.ac.jp. The pyridazine (B1198779) ring itself could be a subject of bioisosteric replacement. For instance, replacing a nitrogen atom in the pyridazine ring with a C-H group would lead to a pyridine (B92270) ring, which could alter the electronic properties and metabolic stability of the compound nih.gov.

Scaffold hopping could lead to the discovery of novel classes of compounds with similar biological activities but different core structures. This strategy can be guided by computational methods that identify scaffolds capable of presenting the key pharmacophoric features in a similar spatial arrangement to the original pyrido[2,3-d]pyridazinone core.

Analytical Methodologies and Stability Assessment of 8 Amino 6h Pyrido 2,3 D Pyridazin 5 One

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification

A robust High-Performance Liquid Chromatography (HPLC) method is fundamental for determining the purity and quantifying 8-amino-6H-pyrido[2,3-d]pyridazin-5-one in various samples. A reverse-phase HPLC (RP-HPLC) method would likely be the most suitable approach.

Typical HPLC Parameters:

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for the separation of polar heterocyclic compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol) would be optimized to achieve good resolution between the main compound and any potential impurities. The pH of the aqueous phase would be a critical parameter to control due to the presence of the amino group.

Detection: A UV-Vis detector would be employed, with the detection wavelength set at the maximum absorbance (λmax) of the compound to ensure high sensitivity. A photodiode array (PDA) detector would be advantageous for assessing peak purity and for the preliminary identification of related substances.

Flow Rate: A typical flow rate would be in the range of 0.8 to 1.5 mL/min.

Temperature: The column oven temperature would be maintained at a constant value, typically between 25°C and 40°C, to ensure reproducible retention times.

Method validation would be performed in accordance with ICH guidelines to establish linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Chiral HPLC for Enantiomeric Purity (if applicable)

The structure of this compound does not possess a chiral center. Therefore, chiral HPLC for the separation of enantiomers is not applicable.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile organic impurities that may be present from the synthesis process, such as residual solvents. The compound itself, being a relatively high molecular weight, polar heterocyclic molecule, is not expected to be sufficiently volatile for direct GC-MS analysis without derivatization.

For the analysis of volatile impurities, a headspace GC-MS method would be developed.

Typical Headspace GC-MS Parameters:

Column: A low-polarity capillary column (e.g., DB-1, HP-5ms) would be suitable for separating a wide range of common organic solvents.

Carrier Gas: Helium or hydrogen would be used as the carrier gas.

Oven Program: A temperature gradient would be optimized to separate solvents with different boiling points.

Injector and Detector Temperatures: These would be set high enough to ensure the efficient transfer of volatile components.

Mass Spectrometry: The mass spectrometer would be operated in electron ionization (EI) mode, and the resulting mass spectra would be compared against a library (e.g., NIST) for impurity identification.

Spectrophotometric Methods for Concentration Determination

UV-Vis spectrophotometry offers a simple and rapid method for determining the concentration of this compound in solution, provided no other components in the matrix absorb at the analytical wavelength.

A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of unknown samples can then be determined by interpolating their absorbance values from this curve, following the Beer-Lambert law. The choice of solvent is crucial and should be one in which the compound is stable and fully soluble.

Stability Studies under Various Storage Conditions (e.g., pH, temperature, light)

Forced degradation studies are essential to understand the intrinsic stability of this compound. These studies involve subjecting the compound to stress conditions that are more severe than accelerated storage conditions.

Stress Conditions:

Acidic and Basic Hydrolysis: The compound would be exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

Oxidative Degradation: Stability against oxidation would be tested using an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).

Thermal Degradation: The solid compound would be exposed to high temperatures (e.g., 60-80°C) to assess its thermal stability.

Photostability: The compound, in both solid and solution form, would be exposed to light of a specified intensity and wavelength (e.g., using a photostability chamber) as per ICH Q1B guidelines.

Samples would be withdrawn at various time points and analyzed by a stability-indicating HPLC method (as developed in section 8.1) to quantify the parent compound and detect any degradation products.

Degradation Product Identification and Characterization

Any significant degradation products observed during the stability studies would need to be identified and characterized. The primary tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like TOF or Orbitrap, which can provide accurate mass measurements to help elucidate the elemental composition of the degradants.

Further structural information can be obtained using tandem mass spectrometry (MS/MS) to study the fragmentation patterns. If a degradation product is formed in sufficient quantity, it may be isolated using preparative HPLC for full structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Impurity Profiling and Control Strategies

Impurity profiling involves the identification and quantification of all potential impurities in the final product. These can include starting materials, intermediates, by-products from the synthesis, and degradation products.

A comprehensive impurity profile would be established using the validated HPLC method. Based on this profile, control strategies can be implemented. This includes setting acceptance criteria for known and unknown impurities in the final product specification. The manufacturing process would be optimized to minimize the formation of impurities, and appropriate purification steps would be included to ensure their removal.

Data Tables

Table 1: Hypothetical HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 30 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection PDA at 254 nm

| Injection Vol. | 10 µL |

Table 2: Illustrative Forced Degradation Study Conditions

Stress Condition Reagent/Condition Duration
Acid Hydrolysis 0.1 M HCl at 60 °C 24, 48, 72 hours
Base Hydrolysis 0.1 M NaOH at 60 °C 24, 48, 72 hours
Oxidation 3% H₂O₂ at RT 24, 48, 72 hours
Thermal 80 °C (solid state) 1, 2, 4 weeks

| Photolytic | ICH Q1B conditions | As per guideline |

Future Research Directions and Translational Perspectives for 8 Amino 6h Pyrido 2,3 D Pyridazin 5 One Research

Elucidation of Broader Biological Networks Influenced by the Compound

The pyridazinone scaffold is known to interact with a wide array of biological targets, suggesting that 8-amino-6H-pyrido[2,3-d]pyridazin-5-one could influence multiple biological networks beyond a single primary target. Future investigations should aim to unravel these complex interactions. Based on activities observed in analogous structures, research could explore its impact on inflammatory cascades, cell cycle regulation, and cardiovascular pathways. nih.gov For instance, many pyridazinone-based molecules exhibit anti-inflammatory, analgesic, and antipyretic properties. nih.gov Therefore, a key research direction would be to investigate the compound's effect on networks involving cyclooxygenase (COX) enzymes, cytokines, and other inflammatory mediators. Furthermore, given the established role of related compounds as phosphodiesterase III (PDEIII) inhibitors, exploring the influence of this compound on cyclic nucleotide signaling pathways would be a valuable pursuit. nih.gov

Development of Advanced Probes for Target Validation

To conclusively identify the cellular targets of this compound and validate its mechanism of action, the development of advanced chemical probes is essential. This would involve the strategic chemical modification of the parent compound to create tools for target identification and engagement studies. Future research should focus on:

Synthesis of Fluorescently Labeled Analogs: Attaching a fluorescent moiety to the core structure would enable visualization of the compound's subcellular localization and binding through techniques like fluorescence microscopy.

Creation of Biotinylated Derivatives: A biotin (B1667282) tag would allow for the isolation of protein targets via affinity purification, which can then be identified using mass spectrometry.

Development of Photo-affinity Probes: Incorporating a photoreactive group would enable the formation of a covalent bond between the compound and its biological target upon UV irradiation, providing a robust method for target identification.

These probes would be instrumental in moving beyond theoretical targets to confirm direct molecular interactions within a complex biological system.

Exploration of Novel Therapeutic or Diagnostic Applications (Conceptual)

The structural features of the pyridazinone nucleus, including its nitrogen atoms and keto functionality, allow for hydrogen bond formation and other key interactions that underpin a wide range of pharmacological properties. nih.gov Extrapolating from the activities of related pyridazinone and pyrido[2,3-d]pyridazine (B3350097) structures, several conceptual therapeutic and diagnostic applications for this compound can be proposed. nih.govrsc.org

A primary area of interest is its potential as an anti-inflammatory agent, given that closely related pyrido[2,3-d]pyridazine-2,8-dione derivatives have been investigated as dual COX-1/COX-2 inhibitors. rsc.org The broad spectrum of activities reported for the pyridazinone class also suggests potential applications in oncology, infectious diseases, and cardiovascular medicine. nih.govmdpi.com

Table 1: Conceptual Therapeutic or Diagnostic Applications

Potential Application Area Rationale Based on Related Scaffolds
Anti-inflammatory Agent Many pyridazinone derivatives show anti-inflammatory activity. nih.gov Related pyrido[2,3-d]pyridazines are explored as COX-1/COX-2 inhibitors. rsc.org
Anticancer Agent The pyridazinone nucleus is a core component of molecules with reported anticancer properties. nih.govmdpi.com
Cardiovascular Drug Related compounds exhibit antihypertensive, vasodilator, and inotropic effects, often through PDE-III inhibition. nih.gov
Antimicrobial Agent Fused pyridazine (B1198779) heterocycles have demonstrated significant antimicrobial activity. mdpi.com

| Diagnostic Imaging Agent | If the compound shows high affinity for a specific biomarker, it could be radiolabeled for use in techniques like Positron Emission Tomography (PET). |

Integration with Systems Biology and Omics Approaches

To gain a holistic understanding of the biological effects of this compound, its investigation should be integrated with modern systems biology and "omics" technologies. These approaches can provide comprehensive data on the global cellular response to the compound, helping to identify its mechanism of action, potential off-target effects, and biomarkers of activity.

Future research strategies should include:

Transcriptomics (RNA-Seq): To analyze how the compound alters gene expression profiles in treated cells.

Proteomics: To identify changes in protein expression and post-translational modifications, which can reveal affected signaling pathways.

Metabolomics: To measure changes in the cellular metabolome, providing insights into the compound's impact on metabolic pathways.

Computational Modeling: Employing methods like Density Functional Theory (DFT), as used for other pyridazinones, can help predict the compound's chemical reactivity, stability, and potential interaction sites, complementing experimental data. mdpi.com

Table 2: Potential Insights from Omics Approaches

Omics Technique Potential Insights for this compound
Transcriptomics Identification of gene networks upregulated or downregulated by the compound.
Proteomics Unbiased identification of direct binding partners and downstream signaling effects.
Metabolomics Understanding of the compound's influence on cellular metabolism and bioenergetics.

| Computational Chemistry | Prediction of molecular electrostatic potential and frontier molecular orbitals to estimate kinetic stability and reactivity. mdpi.com |

Addressing Research Gaps in the Understanding of this compound Chemistry and Biology

The most significant research gap for this compound is the scarcity of foundational data. Future research must address these fundamental questions before its translational potential can be realized.

Key areas that require systematic investigation include:

Chemical Synthesis and Characterization: The development of efficient and scalable synthetic routes is a prerequisite for all further studies. While general methods for pyridazinone synthesis exist, such as the reaction of a γ-ketoacid with hydrazine (B178648), specific protocols for this aminated derivative need to be optimized. nih.gov

Physicochemical Profiling: A thorough characterization of its properties, including solubility, stability, and its keto-enol tautomerism, is critical, as these factors heavily influence its biological activity and formulation potential. nih.gov

Initial Biological Screening: A broad, unbiased screening campaign against a diverse panel of biological targets (e.g., kinases, GPCRs, enzymes) is necessary to identify its primary mechanism(s) of action.

Structure-Activity Relationship (SAR) Studies: Once a primary activity is identified, systematic modification of the pyrido[2,3-d]pyridazin-5-one scaffold is needed. This includes exploring the role of the 8-amino group and substitutions at other positions to develop a comprehensive SAR profile that can guide the design of more potent and selective analogs.

Table 3: Summary of Key Research Gaps and Focus Areas

Research Gap Proposed Research Focus
Lack of Synthetic Route Develop and optimize a multi-step synthesis for this compound.
Unknown Biological Activity Conduct high-throughput screening against diverse target classes (e.g., enzymes, receptors).
Undefined Physicochemical Properties Measure solubility, pKa, logP, and characterize tautomeric forms.

| No Structure-Activity Relationship (SAR) | Synthesize a library of analogs by modifying the amino group and the core heterocyclic rings to understand their impact on biological activity. |

Conclusion

Summary of Key Research Findings on 8-amino-6H-pyrido[2,3-d]pyridazin-5-one

Research specifically focused on This compound has established its fundamental chemical identity and synthesis. The compound is cataloged with the CAS Number 81214-63-3. guidechem.comguidechem.com Synthetic routes to this molecule have been described in chemical literature, providing a basis for its preparation and further investigation. guidechem.com A key precursor in its synthesis is 8-chloro-6H-pyrido[2,3-d]pyridazin-5-one . rlavie.com

While detailed biological studies exclusively on This compound are not extensively documented in publicly available research, the broader class of aminopyridazine derivatives has been investigated for their biological activity. For instance, studies on various aminopyridazine derivatives of gamma-aminobutyric acid (GABA) have shown that these compounds can act as selective GABA-A receptor antagonists. nih.gov Structure-activity relationship (SAR) studies in this class have highlighted that a GABA moiety linked to the N(2) nitrogen of a 3-aminopyridazine (B1208633) can produce GABA-antagonistic properties. nih.gov The potency of these derivatives is influenced by substituents on the pyridazine (B1198779) ring, with aromatic groups at the 6-position enhancing activity. nih.gov

Broader Implications for Heterocyclic Chemistry and Chemical Biology

The study of This compound and its analogs contributes to the expanding field of heterocyclic chemistry, particularly concerning fused nitrogen-containing ring systems. These scaffolds, including the pyrido[2,3-d]pyridazine (B3350097) core, are of significant interest due to their structural resemblance to endogenous purines and pyrimidines, suggesting potential interactions with biological macromolecules. nih.gov

The pyrido[2,3-d]pyrimidine (B1209978) scaffold, a close structural relative, is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov Derivatives of this and related fused pyrimidine (B1678525) systems have been extensively explored as inhibitors of various protein kinases, such as EGFR, p38 MAP kinase, and cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. nih.govrsc.orgnih.gov The development of compounds like Palbociclib, a CDK4/6 inhibitor based on a pyrido[2,3-d]pyrimidin-7-one core, underscores the therapeutic potential of this heterocyclic family. mdpi.comnih.gov

Furthermore, the aminopyridine moiety, present in the subject compound, is a key pharmacophore in various bioactive molecules. For example, aminopyridine N-oxides have been identified as potent and selective inhibitors of p38α MAP kinase. nih.gov The exploration of such fused heterocyclic systems, therefore, holds considerable promise for the discovery of novel therapeutic agents targeting a range of diseases. nih.govrsc.org

Outlook for Future Academic Exploration of the Compound Class

The future of medicinal chemistry research involving the pyrido[2,3-d]pyridazin-5-one scaffold and its derivatives appears promising, with several avenues for academic exploration. Given the established biological activities of related heterocyclic systems, future research could focus on the following areas:

Systematic Library Synthesis and Screening: The development of diverse libraries based on the This compound core would be a critical step. By introducing a variety of substituents at different positions of the pyridopyridazinone ring, researchers can systematically explore the structure-activity relationships for various biological targets.

Kinase Inhibitor Development: Building on the success of related pyrido[2,3-d]pyrimidines as kinase inhibitors, future studies could investigate the potential of This compound derivatives as inhibitors of specific kinases implicated in cancer and inflammatory diseases. nih.govrsc.orgnih.gov

Neurological Applications: The demonstrated activity of aminopyridazine derivatives at GABA-A receptors suggests that the pyrido[2,3-d]pyridazinone class could be explored for its potential in treating neurological disorders. nih.gov

Computational and Structural Biology Studies: In-depth computational modeling and X-ray crystallography studies of these compounds in complex with their biological targets would provide valuable insights into their binding modes. This understanding can guide the rational design of more potent and selective next-generation inhibitors. mdpi.com

The continued exploration of novel heterocyclic scaffolds like This compound is essential for advancing medicinal chemistry and discovering new therapeutic agents to address unmet medical needs.

Q & A

Q. What are the standard synthetic routes for 8-amino-6H-pyrido[2,3-d]pyridazin-5-one and its derivatives?

The compound can be synthesized via cyclization of 5-acetyl-4-aminopyrimidines under reflux with sodium methoxide in butanol. This method involves the acetyl methyl group and amide carbonyl in cyclization, yielding pyrido[2,3-d]pyrimidin-5-one derivatives. Alternative routes include Skraup reactions using glycerol, sulfuric acid, and nitrobenzene, though yields may vary depending on substituents .

Q. How is the purity and structure of this compound validated experimentally?

Characterization typically combines melting point analysis, elemental analysis (C, H, N), and spectral techniques. For example, IR spectroscopy confirms carbonyl (C=O) and amino (N-H) groups, while 1H^1H-NMR identifies aromatic protons and substitution patterns. Column chromatography (silica gel or alumina) is used for purification, as demonstrated in the isolation of 9-amino-5H-benzopyrano[2,3-b]pyridin-5-one derivatives .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of pyrido[2,3-d]pyridazin-5-one scaffolds?

Regioselectivity is influenced by steric and electronic factors. For instance, introducing substituents at the 8-position often requires protecting the amino group to prevent side reactions. Cyclocondensation with phenyl isothiocyanate or carbon disulfide can yield thione derivatives, but competing pathways may form dithiones or quinoline analogs, necessitating careful control of reaction conditions .

Q. How can reaction byproducts from pyridazine annulation be minimized or characterized?

Byproducts such as pyrimidino[4,5-d][1,3]oxazines may form during cyclization with acid chlorides or aldehydes. Optimization involves adjusting stoichiometry, temperature, and catalyst (e.g., ZnCl2_2). Advanced techniques like LC-MS or HPLC-UV can identify impurities, while X-ray crystallography resolves ambiguous structures, as seen in dihydropyrimido[4,5-c]pyridazin-5(6H)-one derivatives .

Q. What methodologies are used to analyze contradictory biological activity data for pyrido[2,3-d]pyridazin-5-one analogs?

Discrepancies in antimicrobial or kinase inhibition assays often stem from substituent effects. For example, 8-alkyl or 8-vinyl groups enhance antibacterial activity by improving membrane permeability, while bulkier groups (e.g., cyclopentyl) may reduce efficacy. Dose-response curves and molecular docking simulations help reconcile conflicting results .

Methodological and Data Analysis Questions

Q. How do solvent and pH conditions influence the stability of this compound in aqueous media?

Buffered solutions (e.g., ammonium acetate, pH 6.5) stabilize the compound by preventing hydrolysis of the pyridazinone ring. In acidic conditions, protonation of the amino group can lead to ring-opening, while alkaline conditions promote oxidation. Stability studies using accelerated degradation (e.g., 40°C/75% RH) are critical for pharmaceutical applications .

Q. What spectral techniques differentiate positional isomers in amino-substituted pyridopyridazinones?

13C^{13}C-NMR chemical shifts distinguish isomers: C-6 and C-8 carbons exhibit distinct deshielding patterns due to anisotropic effects. Mass spectrometry (HRMS) confirms molecular formulas, while NOESY correlations resolve spatial arrangements, as shown in 6-amino vs. 8-amino derivatives .

Contradiction Resolution and Comparative Studies

Q. Why do synthesis yields vary across studies for analogous pyrido[2,3-d]pyridazin-5-one derivatives?

Yield discrepancies arise from reagent purity, solvent choice, and heating methods. For example, using PPA (polyphosphoric acid) in Skraup reactions improves cyclization efficiency compared to traditional H2_2SO4_4, but excess PPA can degrade sensitive amino groups. Comparative studies recommend optimizing molar ratios and reaction times .

Q. How do computational models assist in predicting the reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic sites for functionalization. Frontier molecular orbital (FMO) analysis identifies nucleophilic regions (e.g., C-2 and C-4), guiding regioselective modifications. These models align with experimental reactivity trends observed in arylations and alkylations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.